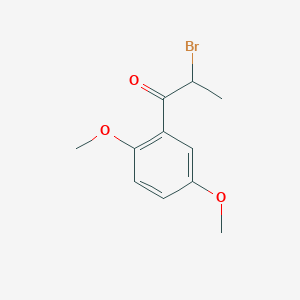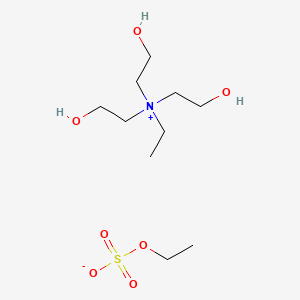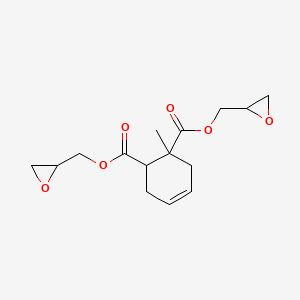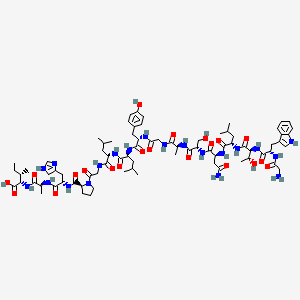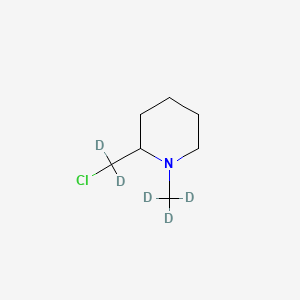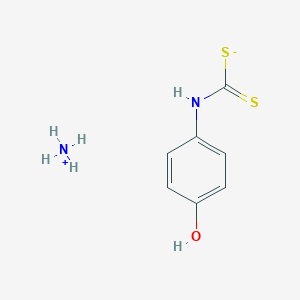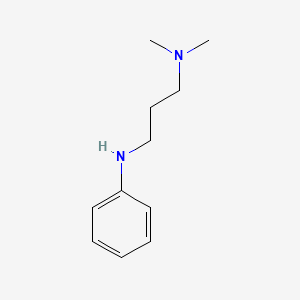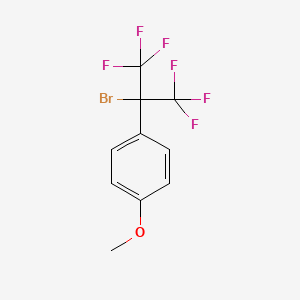
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane is a chemical compound with the molecular formula C10H7BrF6O. It is known for its unique structure, which includes a bromine atom, six fluorine atoms, and a methoxyphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane typically involves the reaction of 2-(methoxyphenyl)propane with bromine and hexafluoropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the bromination process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds and is used in studies involving halogenated organic molecules.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with other molecules. The methoxyphenyl group enhances its solubility and facilitates its interaction with organic substrates. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with a hydroxyl group instead of a bromine atom.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane: Another fluorinated compound with a different substitution pattern.
2-Bromo-3,3,3-trifluoro-1-propene: A related compound with a different halogenation pattern.
Uniqueness
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane is unique due to its combination of bromine, fluorine, and methoxyphenyl groups. This unique structure imparts specific chemical properties, such as high reactivity and stability, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H7BrF6O |
|---|---|
Molecular Weight |
337.06 g/mol |
IUPAC Name |
1-(2-bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H7BrF6O/c1-18-7-4-2-6(3-5-7)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3 |
InChI Key |
WKIGVRDDIHQZJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

